The primary application of "3-[(2-Chloroethyl)sulfonyl]propanamide" is in the field of oncology. As demonstrated by the antineoplastic activities of related sulfonamides, this compound is likely to be effective against various cancer cell lines. For instance, 2-chloroethyl (methylsulfonyl)methanesulfonate, a compound with a similar functional group, has shown high activity against P388 leukemia in vivo6. This suggests that "3-[(2-Chloroethyl)sulfonyl]propanamide" could also be a candidate for leukemia treatment.
Sulfonamides have also been reported to possess antiviral activity. Some clinically used HIV protease inhibitors contain sulfonamide moieties, and a large number of sulfonamide derivatives are being synthesized and evaluated for activity against drug-resistant viruses2. While the direct antiviral activity of "3-[(2-Chloroethyl)sulfonyl]propanamide" has not been explicitly mentioned, the structural similarity to other antiviral sulfonamides suggests potential applications in this area.
The antimicrobial activity of sulfonamide derivatives has been explored, with compounds showing efficacy against bacterial and fungal pathogens of tomato plants7. Although "3-[(2-Chloroethyl)sulfonyl]propanamide" has not been tested for antimicrobial activity, the structural analogy to these compounds indicates a possibility for its use in agricultural or clinical settings to combat microbial infections.
Interestingly, some sulfonamides have demonstrated an antidiuretic effect, as seen with 1-propyl-3-p-chlorobenzene-sulfonylurea (chlorpropamide)5. This suggests that "3-[(2-Chloroethyl)sulfonyl]propanamide" could potentially be explored for its effects on diuresis and water management in the body.
The antitumor sulfonamides, including "3-[(2-Chloroethyl)sulfonyl]propanamide," operate through a variety of mechanisms. Some sulfonamides have been found to inhibit carbonic anhydrase, perturb the cell cycle in the G1 phase, disrupt microtubule assembly, suppress the transcriptional activator NF-Y, and inhibit angiogenesis by targeting matrix metalloproteinases (MMPs)3. Specifically, compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide have been identified as potent cell cycle inhibitors and have progressed to clinical trials1. These compounds have shown to cause a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines1. Furthermore, the synthesis and evaluation of 1,2,2-tris(sulfonyl)hydrazines have revealed that derivatives such as 1-(2-chloroethyl)-1,2,2-tris(methylsulfonyl)hydrazine display potent antineoplastic activity, suggesting a similar potential for "3-[(2-Chloroethyl)sulfonyl]propanamide"4.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: